N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-14-4-9-18(15(2)10-14)24-22(27)19-11-20(26)21(12-25(19)3)28-13-16-5-7-17(23)8-6-16/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELPTBJCNJPAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide, also known by its CAS number 1021249-56-8, is a compound with notable biological activity. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H21FN2O3
- Molecular Weight : 380.41 g/mol
- SMILES Notation : Fc1ccc(cc1)COc1cn(C)c(cc1=O)C(=O)Nc1ccc(cc1C)C
The compound exhibits biological activity primarily through its interaction with various molecular targets. It is believed to act as an inhibitor of specific kinases, similar to other compounds in its class. For instance, related compounds have demonstrated selective inhibition of Met kinase, which is crucial in cancer cell proliferation and survival .
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. In preclinical studies, it has shown the ability to induce tumor stasis in xenograft models. For example, a related analog demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model after oral administration .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition, particularly in pathways associated with cancer progression. The presence of the pyridine and carboxamide moieties enhances its binding affinity to target enzymes .
Study 1: In Vivo Efficacy
A study investigated the efficacy of this compound in vivo using a human gastric carcinoma xenograft model. The results indicated that oral administration led to significant tumor stasis, supporting its potential as an anticancer therapeutic agent .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the pyridine ring significantly influenced biological activity. For instance, substitutions at the 3-position improved potency and selectivity against Met kinase .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C22H21FN2O3 |
| Molecular Weight | 380.41 g/mol |
| CAS Number | 1021249-56-8 |
| Anticancer Activity | Induces tumor stasis |
| Mechanism | Kinase inhibition |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Differences and Implications
Core Heterocycle
- 4-Oxopyridine (Target) : The electron-deficient pyridine ring with a 4-oxo group may enhance hydrogen bonding and π-π stacking interactions compared to pyrimidines () or oxazoles ().
- Triazole (PC945) : Designed for antifungal activity via CYP51 inhibition, PC945’s triazole core enables metal coordination critical for enzyme binding .
Substituent Effects
- Fluorinated Aromatic Groups : The 4-fluorophenyl group in the target compound and PC945 increases lipophilicity and membrane permeability, favoring bioavailability .
- Methyl Groups : The 1-methyl group on the target’s pyridine ring likely reduces metabolic oxidation, contrasting with the unmethylated pyrimidine in .
Application-Specific Design
- PC945 : Optimized for inhaled delivery, with a piperazinyl-benzamide side chain enhancing lung retention .
- Oxazole Analogs () : Chloro and methoxy substituents align with agrochemical design, improving environmental stability and target pest selectivity .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine and chloro substituents (common across analogs) enhance binding to hydrophobic pockets in target proteins .
- Steric Effects : The 2,4-dimethylphenyl group in the target compound may hinder enzymatic degradation or improve steric complementarity in target binding.
Limitations and Trade-offs
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide?
- Methodological Answer : The synthesis of this carboxamide involves two critical steps: (1) activation of the carboxylic acid precursor and (2) nucleophilic attack by the amine.
- Carboxylic Acid Activation : Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate, minimizing side reactions .
- Amine Coupling : React the activated ester with 2,4-dimethylaniline under inert conditions (e.g., nitrogen atmosphere) to form the amide bond. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and characterize intermediates via NMR (¹H, ¹³C) and IR (amide C=O stretch ~1650 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H NMR (δ 6.8–8.2 ppm for aromatic protons; δ 3.8–4.2 ppm for methoxy groups) and ¹³C NMR (amide carbonyl ~168 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- IR Spectroscopy : Key stretches include C=O (amide I band, ~1650 cm⁻¹) and C-F (1120–1250 cm⁻¹) .
- UV-Vis/Fluorescence : Assess π→π* transitions (λmax ~270–300 nm) and fluorescence quantum yield for photophysical profiling .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in a solvent system (e.g., DCM/hexane) to grow single crystals.
- Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structural Analysis :
- Dihedral Angles : Measure torsion angles between pyridine and substituent rings (e.g., 4-fluorophenyl methoxy group) to assess planarity .
- Hydrogen Bonding : Identify intramolecular (e.g., N–H⋯O) and intermolecular (C–H⋯π) interactions stabilizing the crystal lattice .
- Software : Refine structures using SHELXL or OLEX2 .
Q. What in vitro assays are suitable for evaluating its potential antifungal or antibacterial activity?
- Methodological Answer :
- Microdilution Assays : Test against Aspergillus fumigatus or Candida albicans using RPMI-1640 medium (pH 7.0) with 48–72 hr incubation. Measure minimum inhibitory concentrations (MICs) via optical density (OD600) .
- Time-Kill Kinetics : Assess fungicidal vs. fungistatic effects by sampling at 0, 6, 12, and 24 hr .
- Cytotoxicity : Compare activity against mammalian cell lines (e.g., HEK293) using MTT assays to determine selectivity indices .
Q. How can researchers resolve contradictions between theoretical (DFT) and experimental spectroscopic data?
- Methodological Answer :
- Computational Modeling : Optimize geometry using Gaussian 09 (B3LYP/6-31G*) and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies .
- Solvent Effects : Account for solvent polarity in DFT calculations (e.g., PCM model for DMSO or chloroform) .
- Dynamic Effects : Use molecular dynamics (MD) simulations to model conformational flexibility influencing spectral peaks .
Q. What strategies optimize physicochemical properties for targeted drug delivery (e.g., inhaled administration)?
- Methodological Answer :
- Lipophilicity : Adjust logP via substituent modifications (e.g., fluorophenyl groups enhance metabolic stability) .
- Aerosol Performance : Use a Next-Generation Impactor (NGI) to assess mass median aerodynamic diameter (MMAD) for pulmonary delivery .
- Salt Formation : Improve solubility via hydrochloride or phosphate salts, monitored by pH-solubility profiles .
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl (e.g., chloro, methoxy) or pyridine substituents.
- Biological Testing : Corrogate activity data (e.g., MICs, IC50) with electronic (Hammett σ) or steric (Taft ES) parameters .
- 3D-QSAR : Develop CoMFA or CoMSIA models using molecular alignment and partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
